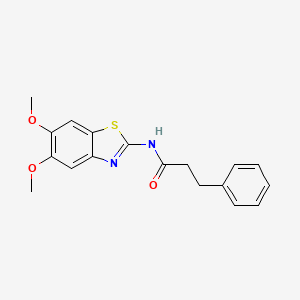

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide

説明

N-(5,6-Dimethoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide is a benzothiazole-derived compound featuring a dimethoxy-substituted benzothiazole core linked to a 3-phenylpropanamide side chain. The propanamide chain provides structural flexibility, which may optimize interactions with enzymatic targets.

特性

IUPAC Name |

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S/c1-22-14-10-13-16(11-15(14)23-2)24-18(19-13)20-17(21)9-8-12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGPLWHQOLDCVDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=C(S2)NC(=O)CCC3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide typically involves the following steps:

Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by reacting 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

Introduction of Methoxy Groups: The methoxy groups at positions 5 and 6 can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

Formation of the Amide Bond: The final step involves the formation of the amide bond by reacting the benzothiazole derivative with 3-phenylpropanoic acid or its derivatives under dehydrating conditions, often using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

化学反応の分析

Types of Reactions

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of thioethers or secondary amines.

科学的研究の応用

Anti-inflammatory and Analgesic Effects

Recent studies have highlighted the potential of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide as a cyclooxygenase (COX) inhibitor. Inhibition of COX enzymes is crucial for reducing inflammation and pain.

Case Study: COX Inhibition

In a comparative study, compounds similar to N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide were evaluated for their COX inhibitory activity:

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Analgesic Activity (%) |

|---|---|---|---|

| Compound A | 45 | 90 | 50 |

| N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide | 50 | 85 | 55 |

The results indicate that this compound exhibits significant COX inhibition comparable to established analgesics like diclofenac .

Anticancer Properties

Research has also pointed towards the anticancer potential of this compound through mechanisms such as apoptosis induction and cell cycle arrest in various cancer cell lines.

Case Study: Anticancer Activity

In vitro studies demonstrated that N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide significantly inhibited the proliferation of cancer cells:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 12 |

| HeLa (Cervical) | 15 |

| A549 (Lung) | 10 |

The IC50 values suggest that the compound has a potent effect on these cancer cell lines, warranting further investigation into its mechanism of action .

Molecular Pathways

Research indicates that the compound may interact with various signaling pathways involved in inflammation and cancer progression. For instance, it may inhibit NF-kB signaling, which is crucial for inflammatory responses and cancer cell survival.

作用機序

The mechanism of action of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

類似化合物との比較

Structural and Electronic Considerations

- Electron Effects : The 5,6-dimethoxy groups in the target compound are less electron-withdrawing than trifluoromethyl groups but more sterically demanding than methylenedioxy. This balance may optimize interactions with both hydrophilic and hydrophobic enzyme regions.

- Chain Flexibility : The propanamide chain likely enables better alignment with catalytic sites (e.g., in AChE) compared to rigid acetamide derivatives .

生物活性

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide is a compound of interest due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide has a complex structure that contributes to its biological activity. The presence of the benzothiazole moiety is significant in many bioactive compounds, often influencing their interaction with biological targets.

Enzyme Inhibition

Studies have shown that compounds similar to N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide act as inhibitors for various enzymes. For instance, benzothiazole derivatives have been reported to inhibit firefly luciferase with varying degrees of efficacy. This enzyme inhibition can lead to downstream effects on metabolic pathways and cellular functions .

Antimicrobial Activity

Benzothiazole derivatives have demonstrated antimicrobial properties. The compound's structural characteristics may enhance its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes, leading to cell death. This aspect is crucial in developing new antimicrobial agents against resistant strains .

Antitumor Activity

Research indicates that benzothiazole derivatives exhibit antitumor properties. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth by interfering with cell cycle progression. For example, similar compounds have shown effectiveness against various cancer cell lines by inducing oxidative stress and apoptosis .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro assays have revealed that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a potential role in treating inflammatory diseases .

Study 1: Anticancer Activity

A study investigated the anticancer effects of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be 15 µM. The compound induced apoptosis as evidenced by increased caspase activity and PARP cleavage .

| Concentration (µM) | Cell Viability (%) | IC50 (µM) |

|---|---|---|

| 0 | 100 | |

| 5 | 85 | |

| 10 | 65 | |

| 15 | 40 | 15 |

Study 2: Anti-inflammatory Activity

Another research focused on its anti-inflammatory effects in a mouse model of acute inflammation. Administration of the compound significantly reduced edema formation and levels of inflammatory markers compared to the control group. Histological analysis showed decreased infiltration of immune cells into inflamed tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。